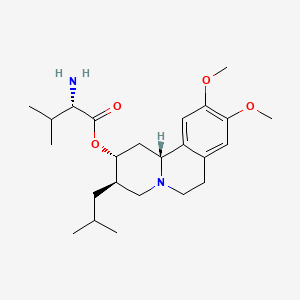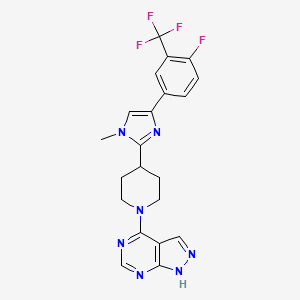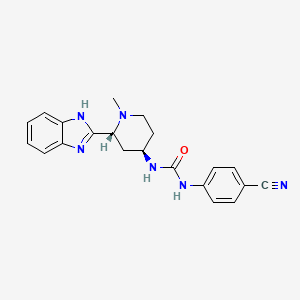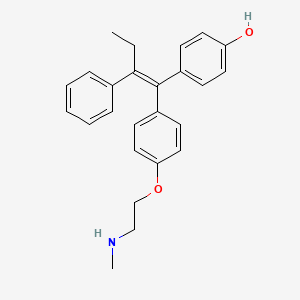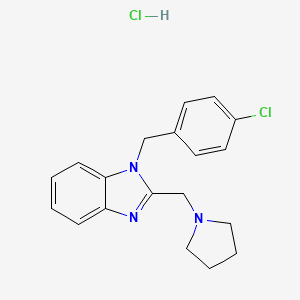
IBANDRONAT-NATRIUM
Übersicht
Beschreibung
Omeprazole is a widely used medication primarily known for its role in treating conditions related to excessive stomach acid production. It is a proton pump inhibitor that effectively reduces gastric acid secretion, making it beneficial for treating gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome . Omeprazole was first patented in 1978 and approved for medical use in 1988 .
Wissenschaftliche Forschungsanwendungen
Omeprazole has a broad range of applications in scientific research:
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Ibandronate Sodium interacts with hydroxyapatite, a naturally occurring mineral found in bones . It is taken into the bone where it binds to hydroxyapatite . The interaction with hydroxyapatite is crucial for its role in preventing and treating osteoporosis .
Cellular Effects
Ibandronate Sodium has significant effects on osteoclasts, the cells responsible for bone resorption . It inhibits the resorptive phase of bone turnover, effectively reducing the rate at which bone is broken down .
Molecular Mechanism
The mechanism of action of Ibandronate Sodium involves its uptake by osteoclasts through fluid-phase endocytosis . Once inside the osteoclasts, Ibandronate Sodium exerts its effects, inhibiting the resorptive activity of these cells .
Temporal Effects in Laboratory Settings
Ibandronate Sodium has a long half-life, up to 157 hours . This allows it to have long-term effects on cellular function, particularly in the context of bone resorption .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the sources, Ibandronate Sodium’s effectiveness in preventing and treating osteoporosis suggests that it has a significant impact at the dosages used in clinical settings .
Metabolic Pathways
Ibandronate Sodium does not directly participate in metabolic pathways. By inhibiting bone resorption, it indirectly affects the metabolism of bone tissue .
Transport and Distribution
Ibandronate Sodium is distributed in the body through the bloodstream and is taken up by osteoclasts in the bone . Its distribution is primarily determined by the presence of hydroxyapatite, to which it binds .
Subcellular Localization
Once taken up by osteoclasts, Ibandronate Sodium is localized within these cells . Its localization is crucial for its ability to inhibit the resorptive activity of osteoclasts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of omeprazole involves several key steps. One common method includes the oxidation of 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole in an organic solvent with an oxidizing agent in the presence of a titanium complex . Another method involves the use of ammonium molybdate and hydrogen peroxide as catalysts in a methanol solution of the thioether intermediate .
Industrial Production Methods: Industrial production of omeprazole often employs a one-pot method where reaction and refining occur in the same solvent system. This method enhances production efficiency by reducing operation steps, energy consumption, and time costs. The process involves controlling the temperature and pH to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Omeprazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide and ammonium molybdate.
Reduction: Typically involves reducing agents such as sodium sulfite.
Substitution: Various substituents can be introduced to the benzimidazole ring under specific conditions.
Major Products: The primary product of these reactions is omeprazole itself, with potential by-products depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Omeprazole belongs to the class of proton pump inhibitors, which includes several other compounds:
Esomeprazole: A more stable and effective enantiomer of omeprazole.
Lansoprazole: Similar in function but with different pharmacokinetic properties.
Pantoprazole: Known for its longer duration of action and slightly different side effect profile.
Rabeprazole: Has a faster onset of action compared to omeprazole.
Uniqueness: Omeprazole was the first proton pump inhibitor to be widely used and remains a popular choice due to its effectiveness and well-established safety profile .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Ibandronate sodium involves the condensation of a pyridine ring with a phosphonate group and a nitrogen-containing side chain.", "Starting Materials": [ "Methyl anthranilate", "Diethyl phosphite", "Chloroacetyl chloride", "Sodium hydroxide", "Sodium chloride", "Sodium carbonate", "Sodium bicarbonate", "Sodium hydrogencarbonate", "Sodium methoxide", "Methanol", "Acetone", "Water" ], "Reaction": [ "Methyl anthranilate is reacted with diethyl phosphite to form the corresponding phosphonate ester.", "The phosphonate ester is then reacted with chloroacetyl chloride to form a chloroacetyl derivative.", "The chloroacetyl derivative is condensed with 1-hydroxy-2-(3-pyridinyl)ethylidenebisphosphonic acid to form Ibandronate.", "Ibandronate is then converted to Ibandronate sodium by treatment with sodium hydroxide in methanol.", "The Ibandronate sodium is purified by precipitation with acetone and drying." ] } | |
CAS-Nummer |
138844-81-2 |
Molekularformel |
C9H23NNaO7P2 |
Molekulargewicht |
342.22 g/mol |
IUPAC-Name |
sodium;hydroxy-[1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphinate |
InChI |
InChI=1S/C9H23NO7P2.Na/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17); |
InChI-Schlüssel |
WQVSHLXLXKMYEW-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Kanonische SMILES |
CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.[Na] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
138844-81-2 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Synonyme |
(1-hydroxy-3-(methylpentylamino)propylidene)bisphosphonate 1-hydroxy-3-(methylpentylamino)propylidenebisphosphonate BM 21.0955 BM 210955 BM-21.0955 BM-210955 BM21.0955 BM210955 Bondronat Boniva Bonviva ibandronate ibandronate sodium Ibandronate Sodium Anhydrous ibandronic acid ibandronic acid, sodium salt, monohydrate RPR 102289A RPR-102289A RPR102289A |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Ibandronate sodium in the treatment of osteoporosis?
A1: Ibandronate sodium, a third-generation bisphosphonate, primarily acts by inhibiting farnesyl pyrophosphate synthase (FPPS) [, ]. This enzyme is crucial for the production of geranylgeranyl diphosphate, a molecule essential for the prenylation and activation of small GTPase signaling proteins, including those involved in osteoclast function [, ].
Q2: How does the inhibition of FPPS by Ibandronate sodium affect osteoclasts?
A2: Inhibiting FPPS disrupts the prenylation of GTPases in osteoclasts, leading to impaired function and ultimately apoptosis of these bone-resorbing cells [, ]. This results in a decrease in bone resorption and an increase in bone mineral density [, , ].
Q3: Beyond its effects on osteoclasts, does Ibandronate sodium have other notable downstream effects?
A3: Research suggests that Ibandronate sodium may also impact fibrotic responses in vascular smooth muscle cells. By inhibiting FPPS, Ibandronate sodium has been shown to attenuate Angiotensin II-induced cell proliferation, connective tissue growth factor expression, and RhoA activity [].
Q4: What is the molecular formula and weight of Ibandronate sodium?
A4: Ibandronate sodium has the molecular formula C9H22NO7P2Na and a molecular weight of 359.2 g/mol.
Q5: How stable is Ibandronate sodium under different storage conditions?
A6: Ibandronate sodium exhibits good stability in both solid and solution forms [, , ]. It has been formulated as injections and tablets, demonstrating stability under accelerated conditions [, ].
Q6: What strategies have been explored to improve the stability, solubility, or bioavailability of Ibandronate sodium formulations?
A7: Researchers have explored the encapsulation of Ibandronate sodium within chitosan nanoparticles to enhance its therapeutic efficacy for osteoporosis treatment []. This approach aims to improve drug delivery and potentially reduce the required dosage.
Q7: How is Ibandronate sodium administered, and what is its typical pharmacokinetic profile?
A8: Ibandronate sodium can be administered both orally and intravenously [, , ]. Its bioavailability is low after oral administration due to limited absorption from the gastrointestinal tract []. Intravenous administration allows for greater bioavailability and rapid reduction of bone turnover markers [].
Q8: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with Ibandronate sodium?
A8: While the provided research articles don’t specifically address drug-transporter interactions or effects on drug-metabolizing enzymes, these aspects are essential considerations in drug development and should be investigated further.
Q9: What preclinical models have been used to investigate the efficacy of Ibandronate sodium?
A10: Researchers have utilized various in vitro and in vivo models to evaluate the efficacy of Ibandronate sodium. In vitro studies often employ osteoclast precursor cells, such as RAW 264.7, to assess the drug's impact on osteoclast formation and activity []. Animal models, including rats and rabbits, have been used to investigate the effects of Ibandronate sodium on bone mineral density, bone turnover markers, and the prevention of glucocorticoid-induced bone loss [, ].
Q10: What clinical evidence supports the use of Ibandronate sodium in treating osteoporosis?
A11: Clinical trials have demonstrated the efficacy of Ibandronate sodium in increasing bone mineral density and reducing fracture risk in postmenopausal women with osteoporosis [, , ]. Furthermore, observational studies in real-world settings have confirmed its effectiveness in managing postmenopausal osteoporosis and highlighted its potential advantages regarding compliance compared to oral bisphosphonates [].
Q11: What are the known safety and toxicity concerns associated with Ibandronate sodium?
A12: While generally well-tolerated, Ibandronate sodium, like other bisphosphonates, has been associated with side effects such as musculoskeletal pain, gastrointestinal discomfort, and, rarely, osteonecrosis of the jaw [, , ]. Monitoring for potential adverse effects is essential during treatment.
Q12: What analytical techniques are commonly employed for the quantification and quality control of Ibandronate sodium in pharmaceutical formulations?
A12: Several analytical methods are employed to ensure the quality and control of Ibandronate sodium in pharmaceutical preparations. These include:
- RP-HPLC: This technique offers high sensitivity and accuracy for quantifying Ibandronate sodium in both bulk material and tablet formulations [, , ]. Different mobile phases and detection methods, such as UV and refractive index (RI) detectors, have been successfully utilized.
- Gas Chromatography (GC): GC methods, often coupled with headspace sampling and flame ionization detection (FID), are valuable for determining residual organic solvents in Ibandronate sodium bulk material and final products [, , ]. These methods are crucial for ensuring the safety and quality of the drug substance.
- UV Spectrophotometry: This method offers a simple and cost-effective approach for estimating Ibandronate sodium in pharmaceutical dosage forms [].
Q13: Have these analytical methods been validated for their intended use in Ibandronate sodium analysis?
A14: Yes, the research highlights the importance of method validation in ensuring the accuracy, precision, and specificity of the analytical techniques employed [, ]. The validation process includes evaluating parameters such as linearity, accuracy, precision, ruggedness, and robustness to demonstrate the suitability of the method for its intended purpose.
Q14: Are there alternative treatments for osteoporosis, and how does Ibandronate sodium compare in terms of efficacy and safety?
A15: Several alternative treatments are available for osteoporosis, including other bisphosphonates, selective estrogen receptor modulators (SERMs), hormone therapy, and denosumab []. The choice of treatment depends on individual patient factors and risk profiles. Ibandronate sodium offers comparable efficacy to other bisphosphonates, with the added advantage of flexible dosing regimens (monthly oral or quarterly intravenous administration) [, ].
Q15: How has the research on Ibandronate sodium contributed to the field of bone health and osteoporosis treatment?
A16: The development and research on Ibandronate sodium have significantly advanced the understanding of bone biology and provided an effective treatment option for osteoporosis []. It has contributed to developing new drug delivery systems, such as chitosan nanoparticles, to further enhance treatment efficacy []. Ongoing research continues to explore its potential in other bone-related conditions and expand its therapeutic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



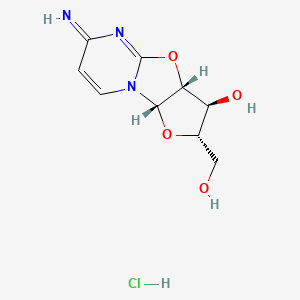

![Phenol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1662118.png)

